molecular formula C14H15ClN2O2S B4529580 3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide

3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B4529580
M. Wt: 310.8 g/mol
InChI Key: JPFIWUPWFUJHKX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a methoxyethyl group, and a thiophen-2-ylmethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the chloro group can be introduced via chlorination reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions, often using reagents like carbodiimides.

    Attachment of the Methoxyethyl and Thiophen-2-ylmethyl Groups: These groups can be introduced through alkylation reactions, using appropriate alkyl halides and base catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could yield a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-methoxyethyl)-N-(phenylmethyl)pyridine-4-carboxamide: Similar structure but with a phenyl group instead of a thiophenyl group.

    3-chloro-N-(2-ethoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the thiophen-2-ylmethyl group, in particular, might influence its interaction with biological targets and its overall activity profile.

Properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-19-7-6-17(10-11-3-2-8-20-11)14(18)12-4-5-16-9-13(12)15/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFIWUPWFUJHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CS1)C(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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